Nampt activator-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

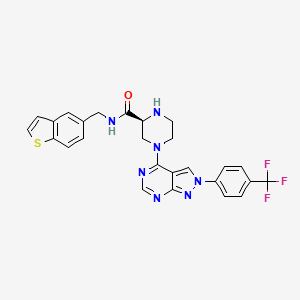

Formule moléculaire |

C26H22F3N7OS |

|---|---|

Poids moléculaire |

537.6 g/mol |

Nom IUPAC |

(2S)-N-(1-benzothiophen-5-ylmethyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-2-carboxamide |

InChI |

InChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1 |

Clé InChI |

PNEQDEPNUMZDMO-NRFANRHFSA-N |

SMILES isomérique |

C1CN(C[C@H](N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |

SMILES canonique |

C1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Nampt Activator-4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and its therapeutic modulation.

Executive Summary

This compound is a small molecule that enhances the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By binding to an allosteric site, it increases the efficiency of NAMPT in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby elevating intracellular NAD+ levels.[1][3] This guide details the molecular mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator (N-PAM) of the NAMPT enzyme.[1] The core mechanism involves the binding of the activator to a "rear channel" of the NAMPT enzyme, distinct from the active site where the substrate NAM binds. This allosteric binding induces a conformational change in the enzyme that enhances its catalytic activity.

The binding to this rear channel is crucial for the allosteric activation and has been confirmed through co-crystal structures of similar N-PAMs with NAMPT. This mode of action differentiates this compound from direct enzymatic substrates or competitive inhibitors. By modulating the enzyme's activity, it can relieve feedback inhibition that would normally regulate the NAD+ salvage pathway.

The downstream effect of this enhanced NAMPT activity is an increase in the intracellular pool of NMN, which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Elevated NAD+ levels have significant implications for cellular metabolism, DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and PARPs, making NAMPT activators like this compound promising therapeutic candidates for age-related and metabolic diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant NAMPT modulators.

| Compound | Type | EC50 (µM) | Maximum Activation (Amax) | Cell-Based NAD+ Increase | Reference |

| This compound | N-PAM | 0.058 | Not explicitly stated | Enhances cellular NAD+ | |

| SBI-797812 | Activator/"Booster" | Variable (activity is NAM concentration dependent) | Not explicitly stated | Increases NAD+ in cells and mouse liver | |

| NP-A3-B2 | N-PAM | 4.06 | 1.85-fold | Increases NAD+ in THP-1 cells | |

| JGB-1-137 | N-PAM | Not specified | 2.08-fold | Not specified | |

| JGB-1-155 | N-PAM | 3.29 | Not specified | Not specified | |

| FK866 | Inhibitor | IC50 = 0.007 (biochemical) | N/A | Depletes cellular NAD+ |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound and other N-PAMs.

In Vitro NAMPT Enzyme Activity Assay (Coupled Assay)

This assay measures the production of NAD+ in a coupled enzymatic reaction, which is a common method for assessing NAMPT activity in a high-throughput format.

Principle: NAMPT converts NAM to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix, often including alcohol dehydrogenase (ADH), to reduce a probe, leading to a fluorescent or colorimetric signal that is proportional to NAMPT activity.

Materials:

-

Recombinant Human NAMPT Enzyme

-

NAMPT Assay Buffer (containing NMNAT and ADH)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-Pyrophosphate (PRPP)

-

Adenosine Triphosphate (ATP)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well plates

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup:

-

Blank Wells: Add NAMPT dilution buffer.

-

Positive Control Wells (100% activity): Add diluted NAMPT enzyme.

-

Test Compound Wells: Add diluted NAMPT enzyme and the serially diluted this compound.

-

-

Pre-incubation: Add the test compound solutions to the appropriate wells and pre-incubate the plate at 37°C for 30 minutes.

-

Reaction Initiation: Prepare a Master Mix containing NAMPT assay buffer, NAM (e.g., final concentration of 5 µM), PRPP (e.g., final concentration of >0.4 mM), and ATP (e.g., final concentration of 2 mM). Initiate the reaction by adding the Master Mix to all wells.

-

Incubation: Seal the plate and incubate at 30°C for 2 hours. Incubation time may require optimization.

-

Detection: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a plate reader.

-

Data Analysis: Subtract the average signal of the blank wells from all other wells. Calculate the percent activation relative to the positive control. Determine the EC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Measurement Assay

This assay quantifies the intracellular levels of NAD+ in response to treatment with a NAMPT activator.

Principle: Cells are treated with the test compound, followed by cell lysis and quantification of NAD+ levels using a commercially available NAD+/NADH assay kit. These kits typically utilize an enzyme cycling reaction where NAD+ is a limiting component, and the rate of product formation is proportional to the amount of NAD+ in the sample.

Materials:

-

Human cell line (e.g., THP-1)

-

Cell culture medium and supplements

-

This compound

-

NAD+/NADH Assay Kit

-

Lysis Buffer

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocol of the NAD+/NADH assay kit.

-

NAD+ Quantification: Perform the NAD+ quantification assay according to the manufacturer's instructions. This typically involves mixing the cell lysate with a reaction mixture and measuring the signal development over time.

-

Data Analysis: Calculate the intracellular NAD+ concentration based on a standard curve. Normalize the NAD+ levels to the protein concentration of the cell lysate.

Visualizations

Signaling Pathway

Caption: The NAD+ Salvage Pathway and the role of this compound.

Experimental Workflow: In Vitro NAMPT Activity Assay

Caption: General workflow for the in vitro NAMPT enzyme activity assay.

References

Nampt Activator-4: A Technical Guide to a Novel Positive Allosteric Modulator of Nicotinamide Phosphoribosyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical route for maintaining cellular NAD+ levels. The depletion of NAD+ is implicated in a range of age-related and metabolic diseases, making NAMPT a compelling therapeutic target. This technical guide provides an in-depth overview of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of NAMPT. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.

Introduction to NAMPT and NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including redox reactions central to metabolism, DNA repair, and cell signaling. In mammals, the primary pathway for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[1] NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3]

Given its critical role, the pharmacological activation of NAMPT presents a promising strategy to boost NAD+ levels and potentially counteract the effects of its depletion in various pathological conditions.[4] Small molecule activators, particularly positive allosteric modulators, offer a nuanced approach to enhancing enzyme activity.

This compound: A Potent N-PAM

This compound is a novel small molecule identified as a positive allosteric modulator of NAMPT. It enhances the enzymatic activity of NAMPT, leading to increased production of NMN and subsequently NAD+ within the cell.

Quantitative Data

While extensive quantitative data on the cellular and in vivo effects of this compound are not widely available in the public domain, its in vitro potency has been characterized. The following table summarizes the key efficacy parameter for this compound and provides comparative data for other known NAMPT activators to offer context.

| Compound | Type | EC50 (µM) | Known Cellular Effects | Reference |

| This compound | N-PAM | 0.058 | Enhances cellular NAD+ levels | |

| SBI-797812 | Activator | 0.37 | 2.2-fold increase in NAD+ in A549 cells (10 µM, 4h) | |

| NAT | Activator | 5.7 | Protects U2OS cells from FK866-induced toxicity |

N-PAM: Positive Allosteric Modulator. Data for SBI-797812 and NAT are provided for illustrative purposes to indicate the potential range of cellular NAD+ enhancement by NAMPT activators.

Mechanism of Action: Allosteric Modulation of NAMPT

This compound functions as a positive allosteric modulator by binding to a site distinct from the active site of the NAMPT enzyme. This allosteric binding event induces a conformational change in the enzyme that enhances its catalytic efficiency.

Research on other NAMPT N-PAMs has revealed the presence of a "rear channel" that provides access to the nicotinamide-binding pocket. It is hypothesized that N-PAMs, including this compound, bind within this channel. This binding is thought to facilitate the productive binding of the substrate, nicotinamide, and/or promote the release of the product, NMN, thereby increasing the overall rate of the enzymatic reaction.

Signaling Pathway

The following diagram illustrates the NAD+ salvage pathway and the role of this compound.

Caption: The NAD+ Salvage Pathway and the action of this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, efficacy, and mechanism of action.

In Vitro NAMPT Activity Assay (Coupled-Enzyme Assay)

This protocol describes a common method to measure the enzymatic activity of NAMPT in vitro. The production of NAD+ is coupled to a secondary reaction that generates a fluorescent or colorimetric signal.

Principle:

-

NAMPT converts NAM and PRPP to NMN.

-

NMN is converted to NAD+ by NMNAT.

-

NAD+ is used by a dehydrogenase (e.g., alcohol dehydrogenase) to reduce a substrate, resulting in the production of NADH, which is fluorescent.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Recombinant NMNAT

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound (and other test compounds)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compounds.

-

Prepare a master mix containing NAMPT enzyme, NMNAT, ADH, ethanol, PRPP, and ATP in assay buffer.

-

Add the master mix to the wells containing the test compounds.

-

Initiate the reaction by adding NAM.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence at Ex/Em = 340/460 nm.

-

Calculate the percent activation relative to a vehicle control and determine the EC50 value.

Caption: Workflow for the in vitro NAMPT coupled-enzyme activity assay.

Cellular NAD+ Quantification Assay

This protocol outlines a method to measure the intracellular levels of NAD+ in response to treatment with this compound.

Principle: Cells are lysed to release intracellular metabolites. The NAD+ in the lysate is then quantified using an enzymatic cycling assay that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

Materials:

-

Cell line of interest (e.g., HEK293, A549)

-

Cell culture medium and supplements

-

This compound

-

PBS (phosphate-buffered saline)

-

NAD+ Extraction Buffer (e.g., 0.6 M perchloric acid)

-

Neutralization Buffer (e.g., 3 M KOH, 0.4 M KCl, 0.5 M Tris base)

-

NAD+/NADH quantification kit (commercial kits are widely available)

-

96-well plates

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding NAD+ Extraction Buffer and incubate on ice.

-

Neutralize the samples with Neutralization Buffer.

-

Centrifuge the samples to pellet cell debris.

-

Transfer the supernatant to a new plate.

-

Quantify the NAD+ concentration in the supernatant using a commercial NAD+/NADH assay kit according to the manufacturer's instructions.

-

Normalize the NAD+ levels to the total protein concentration of each sample.

Caption: Workflow for measuring cellular NAD+ levels.

Conclusion and Future Directions

This compound is a potent positive allosteric modulator of NAMPT with the potential to enhance cellular NAD+ levels. Its mechanism of action through binding to a "rear channel" of the enzyme offers a promising avenue for the development of novel therapeutics for diseases associated with NAD+ depletion.

Further research is required to fully elucidate the quantitative effects of this compound on cellular NAD+ and NMN levels across various cell types and in vivo models. Time-course and dose-response studies in a cellular context will be crucial for understanding its pharmacodynamics. Moreover, preclinical studies are needed to evaluate its efficacy, pharmacokinetic properties, and safety profile. The determination of the co-crystal structure of this compound with NAMPT would provide invaluable insights for structure-based drug design and the optimization of this promising class of molecules.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption.

References

- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]

- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nampt Activator-4 and its Role in NAD+ Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in cellular health and longevity. The biosynthesis of NAD+ is tightly regulated, with the enzyme Nicotinamide Phosphoribosyltransferase (Nampt) serving as the rate-limiting step in the primary salvage pathway in mammals. Pharmacological activation of Nampt presents a promising therapeutic strategy to counteract age-related and disease-associated declines in NAD+ levels. This technical guide provides a comprehensive overview of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of Nampt. We delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to Nampt and NAD+ Biosynthesis

The salvage pathway is the predominant route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into the NAD+ pool.[1] Nampt catalyzes the first and rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][3] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[3] Given its critical role, the activity of Nampt is a key determinant of cellular NAD+ levels.

Nampt activators are small molecules that enhance the enzymatic activity of Nampt, leading to increased NMN and subsequently NAD+ production.[4] These activators represent a promising class of therapeutics for conditions associated with NAD+ depletion, such as metabolic disorders, neurodegenerative diseases, and age-related pathologies.

This compound: A Potent Positive Allosteric Modulator

This compound is a member of a class of compounds known as Nampt Positive Allosteric Modulators (N-PAMs). It is a potent activator of Nampt with a reported half-maximal effective concentration (EC50) of 0.058 μM.

Mechanism of Action: Allosteric Modulation via the "Rear Channel"

Unlike orthosteric inhibitors that compete with the substrate at the active site, this compound and other N-PAMs bind to a distinct allosteric site known as the "rear channel". This channel provides an alternative entry route to the nicotinamide-binding pocket.

Binding of this compound to this rear channel induces a conformational change in the enzyme that:

-

Relieves Substrate Inhibition: High concentrations of NAM can paradoxically inhibit Nampt activity. N-PAMs alleviate this substrate inhibition, allowing for sustained enzyme activity even at elevated NAM levels.

-

Enhances Catalytic Efficiency: By modulating the enzyme's conformation, N-PAMs can increase the maximal velocity (Vmax) of the Nampt-catalyzed reaction.

This allosteric mechanism allows for a fine-tuned potentiation of Nampt activity, leading to a significant boost in NAD+ biosynthesis.

Quantitative Data on Nampt Activator Efficacy

Table 1: Efficacy of Nampt Positive Allosteric Modulators (N-PAMs)

| Compound | Assay Type | Cell Line/System | Key Findings | Reference |

| This compound | Biochemical Assay | Recombinant Human Nampt | EC50 = 0.058 µM | |

| NP-A1S | Cellular Assay | THP-1 cells | > 2-fold increase in cellular NAD+ | |

| SBI-797812 | Biochemical Assay | Recombinant Human Nampt | 2.1-fold increase in NMN synthesis |

Experimental Protocols

Determination of Nampt Activator EC50 (Coupled-Enzyme Assay)

This protocol outlines a general method for determining the EC50 of a Nampt activator using a coupled-enzyme assay that measures the final production of NADH.

Materials:

-

Recombinant human Nampt enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-Pyrophosphate (PRPP)

-

Adenosine Triphosphate (ATP)

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Serially dilute the test compound (this compound) in DMSO and then in assay buffer to achieve the desired concentration range.

-

Add the diluted test compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding the recombinant Nampt enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence of NADH at Ex/Em = 340/460 nm.

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Measurement of Cellular NAD+ Levels by HPLC

This protocol provides a detailed method for the accurate quantification of NAD+ in cell extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with this compound or vehicle

-

Phosphate-Buffered Saline (PBS), ice-cold

-

0.6 M Perchloric Acid (PCA), ice-cold

-

3 M Potassium Carbonate (K2CO3)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1 M sodium phosphate buffer, pH 6.0

-

Mobile Phase B: 100% Acetonitrile

-

NAD+ standard solutions of known concentrations

-

Microcentrifuge

Procedure:

-

Cell Lysis and Extraction:

-

Wash the cultured cells with ice-cold PBS.

-

Add ice-cold 0.6 M PCA to the cells and scrape them from the plate.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (acid extract).

-

-

Neutralization:

-

Add 3 M K2CO3 to the acid extract to neutralize the PCA (pH should be around 6-7).

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the neutralized cell extract.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:

-

0-5 min: 0% B

-

5-15 min: 0-15% B (linear gradient)

-

15-20 min: 15% B

-

20-25 min: 15-0% B (linear gradient)

-

25-30 min: 0% B

-

-

Detect NAD+ by its UV absorbance at 260 nm.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of NAD+ standard solutions.

-

Determine the concentration of NAD+ in the samples by comparing their peak areas to the standard curve.

-

Normalize the NAD+ concentration to the total protein content of the cell lysate.

-

Signaling Pathways and Experimental Workflows

NAD+ Biosynthesis Salvage Pathway and Nampt Activation

Caption: NAD+ salvage pathway and the allosteric activation of Nampt by this compound.

Allosteric Activation Mechanism of Nampt

Caption: Mechanism of allosteric activation of Nampt via the rear channel.

Experimental Workflow for Cellular NAD+ Measurement

Caption: Workflow for the quantification of cellular NAD+ levels using HPLC.

Conclusion and Future Directions

This compound is a potent positive allosteric modulator of Nampt, the rate-limiting enzyme in the NAD+ salvage pathway. By binding to a "rear channel" on the enzyme, it relieves substrate inhibition and enhances catalytic activity, leading to a significant increase in cellular NAD+ levels. The quantitative data from related N-PAMs, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

Future research should focus on obtaining specific in vitro and in vivo data for this compound to fully characterize its efficacy and pharmacokinetic/pharmacodynamic profile. Elucidating the precise structural interactions between this compound and the rear channel will be crucial for the rational design of next-generation Nampt activators with improved potency and selectivity. Ultimately, the continued exploration of Nampt activators like this compound holds great promise for the development of novel therapies for a wide range of diseases characterized by impaired NAD+ metabolism.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Nampt Activator-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Nampt activator-4, a novel positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling. The development of NAMPT activators represents a promising therapeutic strategy for conditions associated with age-related NAD+ decline, such as metabolic and neurodegenerative diseases.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that enhance the enzymatic activity of NAMPT[1][2]. The screening utilized a coupled enzyme assay to continuously monitor the production of NAD+[1][2]. Subsequent optimization of a hit series of 4-piperidyl-substituted pyrazolopyrimidines led to the development of this compound[1].

The mechanism of action for this class of compounds involves binding to an allosteric site known as the "rear channel" of the NAMPT enzyme. This binding event induces a conformational change that enhances the enzyme's catalytic activity and alleviates feedback inhibition by nicotinamide (NAM) and NAD+. By positively modulating NAMPT, these compounds increase the cellular production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related lead compound from the same series.

| Compound | NAMPT EC50 (μM) | NAMPT Kd (μM) | Max Activation (% of control) | Cellular NAD+ Increase (fold) |

| This compound | 0.058 | 0.085 | ~450% | 1.88 |

| Compound [I] | 0.186 | 0.044 | ~500% | Not reported |

Data sourced from Shen, Z. et al. J Med Chem 2023, 66(24): 16704 and BioWorld.

Signaling Pathway

Activation of NAMPT by this compound directly increases the intracellular pool of NAD+. This has significant downstream effects on various cellular processes that are regulated by NAD+-dependent enzymes, primarily sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).

Caption: NAMPT Signaling Pathway Activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs is detailed in the supporting information of Shen, Z., et al. J Med Chem 2023, 66(24): 16704–16727. A generalized synthetic scheme is provided below. For the specific synthesis of this compound, please refer to the detailed procedures for compound [II] in the aforementioned publication's supplementary materials.

Caption: Generalized Synthesis Workflow.

NAMPT Enzymatic Activity Assay

This is a coupled-enzyme assay adapted for high-throughput screening.

-

Assay Principle: The assay measures the production of NAD+ through a series of coupled enzymatic reactions. NAMPT converts NAM and PRPP to NMN. NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used in a reaction catalyzed by alcohol dehydrogenase (ADH) that produces a fluorescent product (NADH), which can be measured.

-

Reagents and Concentrations (typical):

-

NAMPT enzyme

-

NMNAT enzyme

-

Alcohol Dehydrogenase (ADH)

-

Nicotinamide (NAM): 30 μM

-

α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP): 40 μM

-

ATP: 2.5 mM

-

MgCl2: 5 mM

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

The NAMPT enzyme, NMNAT, ADH, and substrates (excluding NAM) are pre-incubated with the test compound in a 384-well plate.

-

The reaction is initiated by the addition of NAM.

-

The plate is incubated at room temperature for a defined period (e.g., 20 minutes).

-

The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Data is normalized to a vehicle control (DMSO) and dose-response curves are generated to determine EC50 values.

-

Cellular NAD+ Measurement Assay

This assay quantifies the intracellular levels of NAD+ in response to treatment with this compound.

-

Cell Line: THP-1 human monocytic cells are a commonly used cell line for this assay.

-

Procedure:

-

THP-1 cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Following treatment, the cells are lysed, and the intracellular NAD+ levels are measured using a commercial NAD/NADH assay kit (e.g., NAD-Glo™ Assay).

-

The luminescent signal, which is proportional to the amount of NAD+, is read using a plate reader.

-

NAD+ levels are normalized to the protein concentration of the cell lysate.

-

The fold-increase in NAD+ levels is calculated relative to the vehicle-treated control cells.

-

Discovery and Development Workflow

The discovery and optimization of this compound followed a structured drug discovery workflow.

Caption: Discovery and Development Workflow.

This guide provides a comprehensive technical overview of this compound, from its initial discovery to its synthesis and biological characterization. The detailed protocols and structured data presentation are intended to support researchers and drug development professionals in the field of NAD+ metabolism and related therapeutic areas.

References

The Structure-Activity Relationship of Nampt Activator-4: A Deep Dive into Allosteric Modulation for NAD+ Enhancement

For Immediate Release

In the intricate landscape of cellular metabolism, the maintenance of nicotinamide adenine dinucleotide (NAD+) levels is paramount for health and longevity. Depleted NAD+ is linked to aging and a variety of diseases.[1][2][3] The enzyme nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting step in the primary salvage pathway for NAD+ biosynthesis, making it a critical target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of NAMPT, intended for researchers, scientists, and drug development professionals.

Core Compound Profile: this compound

This compound is a positive allosteric modulator of NAMPT with a reported half-maximal effective concentration (EC50) of 0.058 μM. Unlike competitive inhibitors that bind to the enzyme's active site, this compound and other N-PAMs bind to a distinct "rear channel" of the NAMPT enzyme. This allosteric binding induces a conformational change that enhances the enzyme's catalytic activity and, crucially, alleviates the natural feedback inhibition caused by the substrate nicotinamide (NAM) and the product NAD+. The direct result of this action is an increase in intracellular NAD+ levels.

Structure-Activity Relationship (SAR) Analysis

Systematic studies on N-PAMs, including the synthesis and evaluation of over 70 analogs, have elucidated key structural features that govern their activity. While specific data for this compound's direct analogs are proprietary, the general principles derived from these studies offer a roadmap for designing novel NAMPT activators.

The core mechanism revolves around the affinity for the allosteric rear channel. A strong correlation exists between the binding affinity of an N-PAM for this rear channel and its potency in activating the enzyme. However, this relationship is not linear; excessively high binding affinity has been shown to lead to a loss of efficacy, suggesting an optimal range for productive allosteric modulation. This phenomenon underscores the delicate balance required to enhance, rather than disrupt, the enzyme's catalytic cycle.

The regioisomeric switch from a 3-pyridyl group, often found in NAMPT inhibitors, to a 4-pyridyl group in activators is a noteworthy observation in the broader field of NAMPT modulators, highlighting how subtle structural changes can dramatically alter a compound's pharmacological effect from inhibition to activation.

Comparative Activity of Key NAMPT Modulators

The following table summarizes the activity of this compound in the context of other known NAMPT modulators.

| Compound | Type | Target | Key Activity Metric | Value |

| This compound | Positive Allosteric Modulator (N-PAM) | NAMPT | EC50 | 0.058 µM |

| SBI-797812 | NAMPT Activator | NAMPT | - | - |

| NAT | NAMPT Activator | NAMPT | - | - |

| FK866 | Inhibitor | NAMPT | IC50 | Low nanomolar |

| KPT-9274 | Dual Inhibitor | NAMPT, PAK4 | IC50 (NAMPT) | ~120 nM |

Data for SBI-797812 and NAT activators are noted in literature, but specific comparable EC50 values were not available in the initial abstracts. FK866 and KPT-9274 are included as well-characterized inhibitors for comparative purposes.

Experimental Protocols

The discovery and characterization of NAMPT activators like this compound rely on a series of robust biochemical and cell-based assays.

In Vitro NAMPT Enzymatic Activity Assay (Triply-Coupled)

This high-throughput assay is designed to measure the enzymatic activity of NAMPT by quantifying a fluorescent end-product.

-

Principle: The assay involves a three-enzyme cascade.

-

NAMPT: Converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).

-

NMNAT1 (Nicotinamide Mononucleotide Adenylyltransferase 1): Converts NMN to NAD+.

-

Alcohol Dehydrogenase (ADH): Uses the newly synthesized NAD+ to convert a substrate (e.g., ethanol) to its product, reducing NAD+ to the fluorescent NADH.

-

-

Methodology:

-

Recombinant human NAMPT, NMNAT1, and ADH are combined in a reaction buffer.

-

The test compound (e.g., this compound) at various concentrations is added to the enzyme mixture and pre-incubated.

-

The reaction is initiated by the addition of the substrates NAM and PRPP.

-

The reaction proceeds at room temperature or 37°C for a defined period (e.g., 20-60 minutes).

-

The fluorescence of the generated NADH is measured at an excitation/emission wavelength pair of approximately 340/445 nm.

-

The rate of NADH production is proportional to NAMPT activity. EC50 values are determined by plotting the percent activation against the logarithm of the compound concentration.

-

Cellular NAD+/NADH Quantification Assay

This assay validates the effect of the NAMPT activator on intracellular NAD+ levels.

-

Principle: This assay measures the total NAD pool (NAD+ and NADH) and the NADH level specifically within cultured cells after treatment with the compound.

-

Methodology:

-

Human cells (e.g., U2OS) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the NAMPT activator for a specified duration.

-

Cells are lysed using an appropriate extraction buffer.

-

The lysate is split into two samples. One is treated to measure total NAD (NAD+ and NADH), and the other is treated to specifically measure NADH by degrading NAD+.

-

A cycling enzyme reaction is performed where NAD+ (or the remaining NADH) is reduced to NADH, which in turn reduces a probe to generate a colorimetric or fluorescent signal.

-

The signal is read using a plate reader, and concentrations are calculated against a standard curve.

-

The increase in cellular NAD+ levels confirms the compound's mechanism of action in a biological system.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of NAMPT Allosteric Activation

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and how N-PAMs like this compound enhance its function.

Caption: Allosteric activation of NAMPT by this compound in the NAD+ salvage pathway.

Experimental Workflow for NAMPT Activator Evaluation

This workflow outlines the logical progression from initial screening to cellular validation of a novel NAMPT activator.

Caption: A typical experimental workflow for the discovery and optimization of NAMPT activators.

References

- 1. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nampt Activator-4: A Technical Guide

Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals. NAD+ is an essential coenzyme for cellular redox reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Intracellular NAD+ levels decline with age and during the progression of various diseases, including neurodegenerative and metabolic disorders. Consequently, the pharmacological activation of Nampt to boost NAD+ levels presents a significant therapeutic opportunity.

This technical guide provides a comprehensive overview of the in vitro characterization of Nampt activator-4, a potent, positive allosteric modulator (N-PAM) of the Nampt enzyme.[1] We present key quantitative data on its activity, detailed protocols for its evaluation, and visual diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been determined using biochemical and cell-based assays. The data are summarized below for clarity and easy comparison.

Table 1: Biochemical Activity of this compound

| Parameter | Value (µM) | Assay Type | Description |

| EC50 | 0.058 | Recombinant Human Nampt Enzymatic Assay | The concentration of this compound required to elicit a half-maximal response in a coupled enzymatic reaction measuring NAD+ production.[1] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Expected Outcome | Description |

| NAD+ Level Increase | THP-1 or other relevant cell lines | Dose-dependent increase | Measurement of intracellular NAD+ levels following compound treatment to confirm target engagement in a cellular context.[2] |

| Neuroprotection | Primary neurons or neuronal cell lines | Increased cell viability | Assessment of the compound's ability to protect against neurotoxin-induced cell death, a functional consequence of increased NAD+.[3][4] |

Detailed Experimental Protocols

Reproducible and robust methodologies are critical for the evaluation of Nampt activators. The following sections detail the core in vitro assays.

Recombinant Nampt Enzymatic Activity Assay (Coupled Assay)

This assay measures the direct activation of purified Nampt enzyme by monitoring the production of NAD+ through a series of coupled enzymatic reactions.

-

Objective: To determine the EC50 of this compound on recombinant human Nampt.

-

Principle: Nampt converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT1. In a coupled reaction, alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to reduce a substrate, generating a fluorescent or colorimetric signal proportional to Nampt activity.

-

Materials:

-

Recombinant Human Nampt Enzyme

-

Recombinant Human NMNAT1 Enzyme

-

Alcohol Dehydrogenase (ADH)

-

Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol

-

Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and DTT)

-

This compound (serial dilutions in DMSO)

-

96-well or 384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a master mix containing Assay Buffer, NAM, PRPP, ATP, NMNAT1, ADH, and a fluorescent probe.

-

Compound Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Enzyme Addition: Dilute recombinant Nampt enzyme in Assay Buffer and add 50 µL to each well, except for the "no enzyme" blank controls.

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 50 µL of the master mix to all wells.

-

Incubation: Incubate the plate at 30°C or 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence (e.g., Ex/Em = 560/590 nm or 340/445 nm depending on the probe) using a plate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Plot the percent activation against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.

-

Cellular NAD+ Level Measurement Assay

This assay quantifies the change in intracellular NAD+ concentrations in response to treatment with this compound.

-

Objective: To confirm that Nampt activation leads to an increase in cellular NAD+ levels.

-

Principle: Cells are incubated with the compound, then lysed to release intracellular metabolites. NAD+ in the lysate is measured using an enzymatic cycling assay that generates a colorimetric or fluorescent signal.

-

Materials:

-

Human cell line (e.g., THP-1, HEK293)

-

Cell Culture Medium (e.g., RPMI, DMEM)

-

This compound

-

NAD+/NADH Assay Kit (containing lysis buffer, cycling enzymes, and probe)

-

96-well white plates

-

Luminometer or colorimetric plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control for 12-24 hours.

-

Cell Lysis: Remove the culture medium and lyse the cells according to the assay kit protocol. This typically involves separate acidic and basic extraction steps to specifically measure NAD+ and NADH, respectively.

-

NAD+ Quantification: Transfer the lysates to a new plate. Add the NAD cycling reagent mix to each well.

-

Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Measurement: Read the absorbance or luminescence according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the NAD+ concentration based on a standard curve. Normalize the results to protein concentration in each well to account for differences in cell number.

-

Visualizations: Pathway and Workflow

To better understand the context and execution of these characterizations, the following diagrams illustrate the Nampt signaling pathway and a typical experimental workflow.

Caption: Mechanism of this compound in the NAD+ salvage pathway.

Caption: Standard workflow for biochemical and cellular evaluation of Nampt activators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NAMPT Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for a novel class of small molecules known as Nicotinamide Phosphoribosyltransferase (NAMPT) activators. The focus is on two main classes: Nicotinamide Phosphoribosyltransferase Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). These compounds have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases and other conditions associated with decreased NAD+ levels.

Core Findings and Quantitative Data

Preclinical investigations have demonstrated that NAMPT activators can effectively enhance the enzymatic activity of NAMPT, leading to increased intracellular NAD+ levels. This activity translates to protective effects in various cellular and animal models of stress and disease. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: In Vitro and Cellular Activity of Representative NAMPT Activators

| Compound Class | Specific Compound | Assay Type | EC50 (µM) | Kd (nM) | Cellular Effect | Cell Line | Reference |

| NAT | Nampt activator-4 | NAMPT activation | 0.058 | - | Enhances cellular NAD+ | - | [1] |

| NAT | NAT-5r | NAMPT activation | - | 180 (ITC) | 3-fold improved activity over NAT; enhances NAD+ salvage | HeLa, HepG2 | [2] |

| N-PAM | Compound [I] | NAMPT activation | 0.186 | 44 | - | - | |

| N-PAM | Compound [II] | NAMPT activation | 0.058 | 85 | - | - | |

| N-PAM | JGB-1-155 | ROS Attenuation | - | - | 0.63-fold ROS reduction | HT-22 |

Table 2: In Vivo Efficacy of NAT-5r in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

| Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference |

| Paclitaxel-induced CIPN in mice | Not specified | Protection of peripheral sensory neurons | Significant neuroprotective efficacy without overt toxicity | [2][3] |

Signaling Pathways and Mechanism of Action

NAMPT activators function as positive allosteric modulators of the NAMPT enzyme. They bind to a "rear channel" of the enzyme, distinct from the active site. This binding event is proposed to regulate the binding and turnover of the natural substrate, nicotinamide (NAM), ultimately leading to an increased rate of NMN and subsequently NAD+ synthesis.

The elevation of intracellular NAD+ levels by NAMPT activators has significant downstream effects on cellular signaling. NAD+ is a critical cofactor for several enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as DNA repair, stress resistance, and metabolic regulation. The neuroprotective effects of NAMPT activators are believed to be mediated, at least in part, through the activation of these NAD+-dependent signaling pathways.

Caption: Signaling pathway of NAMPT activation and its downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NAMPT activators.

NAMPT Enzyme Activity Assay

This assay measures the ability of a compound to enhance the enzymatic activity of NAMPT. It is a coupled-enzyme assay that ultimately measures the production of NADH.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

WST-1 reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate.

-

Initiate the reaction by adding the recombinant NAMPT enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the WST-1 reagent to each well.

-

Incubate for a further 10-15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the EC50 value, which is the concentration of the activator that produces 50% of the maximum enzyme activation.

Caption: Experimental workflow for the NAMPT enzyme activity assay.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model

This in vivo model is used to assess the neuroprotective effects of NAMPT activators against the peripheral neuropathy caused by chemotherapeutic agents like paclitaxel.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Paclitaxel (or other chemotherapeutic agent)

-

Vehicle control (e.g., Cremophor EL and ethanol in saline)

-

Test compound (e.g., NAT-5r)

-

Von Frey filaments (for assessing mechanical allodynia)

-

Cold plate or acetone (for assessing cold allodynia)

Procedure:

-

Induction of CIPN: Administer paclitaxel (e.g., 4-8 mg/kg, intraperitoneally) to the mice on alternating days for a total of 4-7 doses.

-

Treatment: Administer the NAMPT activator (e.g., NAT-5r) or vehicle control to the mice according to the desired dosing regimen (e.g., daily, starting before or after paclitaxel administration).

-

Behavioral Testing:

-

Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity to mechanical stimuli.

-

Cold Allodynia: Measure the paw withdrawal latency or frequency of paw lifts in response to a cold stimulus (e.g., placing the mouse on a cold plate or applying a drop of acetone to the paw).

-

-

Data Analysis: Compare the behavioral responses of the NAMPT activator-treated group to the vehicle-treated group to determine if the compound alleviates the symptoms of peripheral neuropathy.

Caption: Workflow for the in vivo CIPN mouse model.

Conclusion

The preclinical data for NAMPT activators, including the NAT and N-PAM series, demonstrate a promising therapeutic potential, particularly in the context of neuroprotection. Their novel mechanism of allosteric activation of a key enzyme in the NAD+ salvage pathway provides a new avenue for addressing diseases characterized by NAD+ depletion. Further preclinical studies are warranted to fully elucidate their pharmacokinetic and toxicological profiles and to explore their efficacy in a broader range of disease models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this exciting class of therapeutic agents.

References

- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAMPT activator (NAT-5r)|CAS |DC Chemicals [dcchemicals.com]

- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt activator-4, also widely known in scientific literature as P7C3-A20, is a promising small molecule aminopropyl carbazole compound that has garnered significant attention in the field of age-related disease research. Its primary mechanism of action is the positive allosteric modulation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3-A20 effectively elevates intracellular NAD+ levels, a critical coenzyme implicated in a myriad of cellular processes including energy metabolism, DNA repair, and cell survival. Depletion of NAD+ is a hallmark of aging and is associated with the pathophysiology of numerous age-related and neurodegenerative diseases. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator (N-PAM) of NAMPT.[1][2] Unlike competitive inhibitors that bind to the active site, P7C3-A20 binds to a "rear channel" of the NAMPT enzyme. This allosteric binding induces a conformational change that enhances the enzyme's catalytic activity, leading to a more efficient conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2] The subsequent increase in intracellular NAD+ levels is believed to underlie the neuroprotective and therapeutic effects observed in various disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (P7C3-A20) from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for NAMPT activation | 0.058 µM | Recombinant NAMPT enzyme | [1] |

Table 2: Preclinical Efficacy of this compound (P7C3-A20) in Disease Models

| Disease Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg/day | Intraperitoneal | Restored blood-brain barrier, arrested chronic neurodegeneration, and restored cognitive function when administered 12 months post-injury. | |

| Ischemic Stroke | Rat | Not Specified | Not Specified | Reduced cerebral infarction, restored NAD+ levels in the cortex, decreased cortical and hippocampal atrophy, and improved sensorimotor and cognitive function. | |

| Parkinson's Disease (MPTP model) | Mouse | Not Specified | Not Specified | Protected dopaminergic neurons from MPTP-induced cell death and preserved axonal projections. | |

| Amyotrophic Lateral Sclerosis (ALS) (SOD1 model) | Mouse | Not Specified | Not Specified | Delayed motor neuron degeneration and improved neurological function. | |

| Age-Related Cognitive Decline | Rat | 5 mg/kg/day | Oral | Increased hippocampal neurogenesis and improved performance in the Morris water maze. |

Table 3: Pharmacokinetic and Safety Profile of P7C3-A20

| Parameter | Value/Observation | Species | Reference |

| Bioavailability | Orally bioavailable and crosses the blood-brain barrier. | Mouse, Rat | |

| Half-life (in vivo) | > 6 hours | Not Specified | |

| Safety | No overt toxicity observed at doses up to 40 mg/kg/day for 30 days. Did not cause changes in behavior, weight, or appearance. | Mouse | |

| hERG Channel Inhibition | No inhibition observed. | In vitro | |

| Cytotoxicity | IC50 > 10 µM in cultured human cell lines. | In vitro |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

NAMPT Enzyme Activity Assay (Coupled Enzymatic, Fluorometric)

This protocol is a generalized procedure for measuring NAMPT activity and can be adapted to screen for activators.

Materials and Reagents:

-

Recombinant Human NAMPT Enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Resorufin-based fluorescent probe

-

This compound (P7C3-A20) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.

-

Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.

-

Prepare a 2X coupling enzyme mix containing NMNAT, ADH, ethanol, and the fluorescent probe in NAMPT Assay Buffer.

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

-

Assay Protocol:

-

Add 25 µL of the NAMPT enzyme solution to each well of a 96-well plate.

-

Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 560/590 nm for resorufin).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without NAMPT) from all readings.

-

Plot the fluorescence intensity against the logarithm of the activator concentration and fit the data to a suitable equation to determine the EC50 value.

-

Measurement of Intracellular NAD+ Levels (HPLC-Based Method)

This protocol outlines a highly quantitative method for determining NAD+ levels in cells and tissues using reverse-phase high-performance liquid chromatography (HPLC).

Materials and Reagents:

-

Perchloric acid (HClO4)

-

Potassium phosphate dibasic (K2HPO4)

-

Potassium phosphate monobasic (KH2PO4)

-

Methanol (HPLC grade)

-

NAD+ standard

-

0.22 µm filters

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation (from cultured cells):

-

Grow cells in a 6-well plate and treat with this compound or vehicle.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add 0.3-0.5 mL of ice-cold 0.6 M HClO4 to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant (acid extract) to a new tube.

-

Neutralize the extract by adding an appropriate volume of 3 M K2HPO4.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Prepare NAD+ standard solutions of known concentrations (e.g., 0.2, 0.5, 1.0, and 2.0 µM) in phosphate buffer.

-

Inject 50-100 µL of the prepared samples and standards into the HPLC system.

-

Use a C18 reverse-phase column.

-

A typical mobile phase consists of a gradient of phosphate buffer (Buffer A) and methanol (Buffer B). An example gradient:

-

0-5 min: 100% Buffer A

-

5-6 min: Linear gradient to 95% A / 5% B

-

6-11 min: 95% A / 5% B

-

11-13 min: Linear gradient to 85% A / 15% B

-

13-23 min: 85% A / 15% B

-

24-30 min: Return to 100% A

-

-

Set the flow rate to 1 mL/min and detect NAD+ by UV absorbance at 254 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the NAD+ standards against their concentrations.

-

Determine the NAD+ concentration in the samples from the standard curve.

-

Normalize the NAD+ levels to the total protein concentration of the cell lysate, typically measured from parallel wells using a BCA or Bradford assay.

-

Morris Water Maze for Spatial Learning and Memory in Mice

This protocol describes the Morris water maze (MWM) test to assess hippocampal-dependent spatial learning and memory.

Equipment and Setup:

-

A circular pool (90-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.

-

An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

Distinct visual cues placed around the room, visible from the pool.

-

A video tracking system to record and analyze the mouse's swim path.

-

Water temperature maintained at 22-25°C.

Procedure:

-

Acclimation:

-

Handle the mice for several days before the experiment to reduce stress.

-

Allow mice to acclimate to the testing room for at least 30 minutes before each session.

-

-

Training Phase (Acquisition):

-

This phase typically lasts for 4-6 consecutive days, with 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-random start locations.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Remove the mouse, dry it with a towel, and place it in a holding cage under a warming lamp before the next trial. The inter-trial interval is typically 10-15 minutes.

-

-

Probe Trial (Memory Retention):

-

24 hours after the last training trial, perform a single probe trial.

-

Remove the escape platform from the pool.

-

Place the mouse in the pool at a novel start location, opposite to where the platform was located.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.

-

-

Data Analysis:

-

Acquisition: Analyze the escape latency (time to find the platform) and swim distance across training trials. A decrease in these parameters indicates learning.

-

Probe Trial: A significant preference for the target quadrant (spending more time there compared to other quadrants) indicates good spatial memory.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway activated by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound (P7C3-A20) represents a compelling therapeutic strategy for age-related diseases by targeting the fundamental process of NAD+ metabolism. Its well-defined mechanism of action, oral bioavailability, and promising preclinical efficacy and safety profile make it a valuable tool for researchers and a potential candidate for further drug development. This technical guide provides a foundational resource for scientists working with or interested in exploring the therapeutic potential of this compound. As research progresses, further elucidation of its long-term effects and translation into clinical settings will be of paramount importance.

References

Methodological & Application

Nampt Activator-4: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for Nam-pt activator-4, a positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). These guidelines are intended for researchers, scientists, and drug development professionals investigating the modulation of NAD+ biosynthesis and its therapeutic potential.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this crucial molecule in mammals.[2] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] Nampt activator-4 is a potent N-PAM of NAMPT, enhancing the enzyme's activity and thereby increasing intracellular NAD+ levels.[4] Its ability to boost NAD+ makes it a valuable tool for research in aging, metabolic disorders, and neurodegenerative diseases.

Mechanism of Action

This compound functions as a positive allosteric modulator of the NAMPT enzyme. It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor of NAD+.

Signaling Pathway

The primary signaling pathway influenced by this compound is the NAD+ salvage pathway. By activating NAMPT, it directly increases the production of NMN, which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).

References

Application Notes and Protocols for the Use of Nampt Activator-4 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Nampt activator-4" is not a publicly documented specific chemical entity. The following application notes and protocols are based on the established principles and methodologies for working with well-characterized Nampt (Nicotinamide Phosphoribosyltransferase) activators, such as the P7C3 series and SBI-797812.[1][2][3][4][5] Researchers must empirically determine the optimal conditions, including concentration and incubation times, for their specific molecule, designated here as this compound.

Introduction: The Role of Nampt in Cellular Metabolism

Nicotinamide Phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammalian cells. This pathway is the primary route for maintaining cellular NAD+ pools. NAD+ is a critical coenzyme essential for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. NAD+-dependent enzymes, such as sirtuins and Poly(ADP-ribose) polymerases (PARPs), play vital roles in regulating cellular health and longevity.

The depletion of NAD+ is associated with aging and various pathological conditions, including neurodegenerative diseases. Small molecule activators of Nampt offer a promising therapeutic strategy to boost intracellular NAD+ levels, thereby enhancing the activity of NAD+-dependent enzymes and promoting cellular resilience. Nampt activators like SBI-797812 have been shown to turn Nampt into a "super catalyst," more efficiently generating the NAD+ precursor, nicotinamide mononucleotide (NMN). These compounds are valuable tools for studying NAD+ metabolism and for the preclinical development of novel therapeutics.

Mechanism of Action of Nampt Activators

Nampt activators function by binding to the Nampt enzyme, enhancing its catalytic activity. This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. NMN is then rapidly converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). The resulting elevation in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes, most notably sirtuins (e.g., SIRT1), which deacetylate a wide range of protein targets to regulate gene expression, metabolism, and stress responses.

Figure 1. Simplified signaling pathway of Nampt activation.

Data Presentation: Efficacy of Known Nampt Activators

The following tables summarize quantitative data for well-characterized Nampt activators. This information can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: In Vitro Efficacy of Nampt Activators

| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| SBI-797812 | A549 (Human Lung Carcinoma) | 0.4 - 10 µM | 4 hours | Dose-dependent increase in NMN and NAD+ levels. | |

| SBI-797812 | Human or Mouse Primary Myotubes | 10 µM | 4 hours | Increased NMN and NAD+ levels. | |

| P7C3 | U2OS (Human Osteosarcoma) | Not specified | Not specified | Protects against doxorubicin-mediated toxicity by enhancing NAD+ salvage. | |

| NAT Activators | HepG2 (Human Liver Carcinoma) | 10 µM | 2 - 4 hours | Significantly increased cellular NAD+ levels. |

| Nampt activator-3 | Cultured Cells | Not specified | Not specified | Effectively protects cells from FK866 (Nampt inhibitor)-mediated toxicity. | |

Table 2: Biochemical Activity of Nampt Activators

| Compound | Assay Type | EC₅₀ | Notes | Reference |

|---|---|---|---|---|

| SBI-797812 | Recombinant Human Nampt | ~0.37 µM | Shifts reaction equilibrium towards NMN formation. | |

| Nampt activator-1 | Biochemical Assay | 3.3 - 3.7 µM | Potent activator of Nampt enzyme. | |

| Nampt activator-2 | Biochemical Assay | 0.023 µM | Potent activator of Nampt enzyme. |

| Nampt activator-8 | Biochemical Assay | < 0.5 µM | Potent activator of Nampt enzyme. | |

Experimental Protocols

Reconstitution and Storage of this compound

-

Reconstitution: Small molecule activators are typically supplied as a lyophilized powder. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before each use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

-

Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Protocol: Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the optimal non-toxic concentration range of this compound for your specific cell line. Assays like MTT, XTT, or CCK-8, which measure metabolic activity, are commonly used.

Figure 2. Workflow for a typical cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells per well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24 to 72 hours).

-

Assay: Add the viability reagent (e.g., 10 µL of CCK-8 solution per 100 µL of medium) to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

Protocol: Measurement of Intracellular NAD+ Levels

Measuring the change in NAD+ concentration is the most direct method to confirm the activity of a Nampt activator. This can be achieved using various methods, including enzymatic cycling assays or HPLC.

Figure 3. General workflow for measuring intracellular NAD+ levels.

Detailed Methodology (Using an Enzymatic Cycling Assay Kit):

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with a non-toxic concentration of this compound (determined from the viability assay) for a specified time (e.g., 4, 8, or 24 hours).

-

Harvesting and Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of an ice-cold NAD+ extraction buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate and incubate as recommended by the extraction protocol (e.g., on ice or at -80°C). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Assay: Transfer the supernatant to a new tube. Measure NAD+ levels using a commercial enzymatic cycling assay kit according to the manufacturer's instructions. This typically involves adding the sample to a reaction mixture and measuring the resulting colorimetric or fluorescent signal over time.

-

Normalization: Use a portion of the initial cell lysate to determine the total protein concentration with a BCA or Bradford assay.

-

Analysis: Generate a standard curve using the provided NAD+ standards. Calculate the NAD+ concentration in your samples and normalize it to the protein concentration (e.g., pmol NAD+/µg protein).

Protocol: Western Blot Analysis for Downstream Targets

Western blotting can be used to assess the activation of downstream NAD+-dependent enzymes, such as SIRT1. An increase in SIRT1 activity can be inferred by measuring the deacetylation of its known substrates, such as p53 or PGC-1α.

Detailed Methodology:

-

Protein Extraction: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-